(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R)-1-(4-pyrrolidin-1-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10,14H2,1H3/t13-/m1/s1 |
InChI Key |
GBCVZXBAHUXGAG-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)N2CCCC2)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Propan-1-Amine Chain: The final step involves the addition of a propan-1-amine chain to the phenyl group through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reductive amination step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
Neuropharmacology
This compound has been identified as a significant modulator of the dopamine and serotonin neurotransmitter systems. Initial studies suggest that it may exhibit stimulant properties similar to other known psychoactive substances, which could make it a candidate for research into treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .
Analgesic Properties
Research indicates that derivatives of this compound may possess analgesic effects. For instance, a related compound demonstrated efficacy in reducing pain responses in animal models, suggesting that (R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine could be explored for its potential as a pain management agent .
Anticancer Research
The compound's structural characteristics have prompted investigations into its role as an inhibitor of certain enzymes involved in cancer progression. For example, studies on similar compounds have shown promise in inhibiting deubiquitinase complexes, which are implicated in various cancers . This suggests that this compound may also be a valuable lead compound in anticancer drug development.
Neuroscience Research
Behavioral Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly affect emotional behavior in animal models. These findings indicate potential applications in understanding the biochemical pathways related to anxiety and depression .
Mechanistic Studies
The compound serves as a tool for studying neurotransmitter dynamics and receptor interactions. By examining how this compound interacts with various receptors, researchers can gain insights into the underlying mechanisms of neuropsychiatric disorders .
Cosmetic Formulation
Topical Applications
Recent studies have explored the use of pyrrolidine derivatives in cosmetic formulations. The unique properties of this compound can enhance the stability and efficacy of topical products. For instance, its incorporation into emulsions has been shown to improve skin hydration and texture .
Summary of Key Findings
Mechanism of Action
The mechanism of action of ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine with analogous compounds, focusing on structural variations, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects on Lipophilicity :
- The trifluoromethyl (CF₃) group in (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine significantly increases logP (~3.5) compared to the parent compound, favoring blood-brain barrier penetration .
- Ethyl or isopropyl substituents () further enhance hydrophobicity but may reduce solubility in aqueous media.
Electronic and Steric Modifications: The difluoromethoxy (OCHF₂) group () introduces polarity, balancing lipophilicity and solubility—critical for oral bioavailability.
Impact of Cyclic Amine Substitutions :
- Piperazine () offers two basic nitrogen atoms, increasing water solubility at physiological pH compared to pyrrolidine.
- Pyrrolidine’s smaller ring size (vs. piperazine) may enhance steric complementarity in receptor binding pockets .
Stereochemical Considerations :
- Enantiomers like (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine () are often isolated for pharmacological studies, as chirality influences receptor interaction efficacy (e.g., κ-opioid receptor antagonists in ).
Biological Activity
(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine, also known as a chiral amine, has garnered interest in pharmacology due to its potential biological activities. This compound features a pyrrolidine ring attached to a phenyl group and is linked to a propanamine chain, suggesting possible interactions with neurotransmitter receptors and other biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.
The molecular formula of this compound is CHN, with a molecular weight of 218.33 g/mol. The compound's structure includes a double bond between the second and third carbon atoms of the propyl chain, which may influence its reactivity and biological activity.
Neuropharmacological Potential
Preliminary studies indicate that this compound may exhibit significant neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests potential interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research into its pharmacological profile is ongoing, with initial investigations focusing on receptor binding assays and enzyme inhibition studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological effects. Compounds with variations in the pyrrolidine or phenyl groups have been studied for their pharmacological properties. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Pyrrolidine ring with a phenyl group | Stimulant properties |
| 4-Amino-N-pyrrolidinophenol | Incorporates an amino group on a phenolic structure | Potential antioxidant properties |
| 4-(Pyrrolidin-1-YL)benzaldehyde | Pyrrolidine attached directly to an aldehyde | Intermediate in organic synthesis |
These compounds highlight the unique characteristics of (R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amines, particularly its chiral nature and potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
- Coupling with Phenyl Group : Employing coupling reactions to attach the phenyl group.
- Final Amine Formation : Converting intermediates into the final amine product through reductive amination or other suitable methods.
Optimization of these synthetic routes is essential for large-scale production, focusing on yield and purity enhancement through techniques like chromatography .
Q & A
Q. What synthetic methodologies are recommended for preparing enantiomerically pure (R)-1-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine?
The synthesis typically involves asymmetric catalytic routes or chiral resolution techniques. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., CBS reduction) or enzymatic resolution can yield the (R)-enantiomer. A related method for synthesizing chiral amines involves condensation reactions in ethanol with sodium hydroxide as a base, followed by purification via column chromatography . For resolving enantiomers, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective, as demonstrated in studies on structurally similar amines .
Q. How can researchers validate the structural identity and purity of this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm the presence of the pyrrolidinyl group (δ 1.8–2.1 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm for the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₁₄H₂₀N₂, exact mass 216.1626) .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction using SHELXL-2018/3 refinement software is recommended .
Q. What purification strategies are optimal for removing byproducts in the final synthesis step?
Column chromatography with silica gel (eluent: dichloromethane/methanol 95:5) effectively separates polar impurities. For persistent chiral contaminants, recrystallization in ethanol/water mixtures (80:20 v/v) enhances enantiomeric purity, as shown in analogous amine syntheses .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) against target receptors (e.g., G-protein-coupled receptors) can identify binding affinities. Pharmacophore modeling using Schrödinger Suite may reveal structural motifs critical for activity, such as the pyrrolidinyl group’s role in hydrogen bonding. Similar approaches were applied to pyrrolidine-containing opioid receptor antagonists .
Q. How should researchers address contradictions between solubility data and in vitro bioactivity results?
Solubility limitations in aqueous buffers (common with hydrophobic aryl-pyrrolidine derivatives) can mask bioactivity. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to improve solubility without cytotoxicity. Compare results with structurally related adamantyl-containing amines, where bulky substituents reduce solubility but enhance receptor interactions .
Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?
Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) or dynamic kinetic asymmetric transformation (DYKAT) with chiral ligands (e.g., BINAP) can achieve >98% ee. Monitor progress via chiral GC or HPLC, as detailed in protocols for (R)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine .
Q. How does the pyrrolidinyl group influence crystallographic refinement challenges?
The flexible pyrrolidinyl ring may adopt multiple conformations, complicating X-ray refinement. Use high-resolution data (≤1.0 Å) and SHELXL’s restraints (e.g., DFIX, FLAT) to model disorder. Refer to SHELX’s robust handling of small-molecule crystallography for guidance .
Q. What mechanisms explain this compound’s activity in neurological assays?
The compound’s primary amine and aryl-pyrrolidine moieties likely modulate neurotransmitter transporters (e.g., serotonin or dopamine receptors). In vitro assays (e.g., radioligand binding) combined with SAR studies on substituent effects (e.g., replacing pyrrolidinyl with piperidinyl) can elucidate mechanisms, as seen in opioid antagonist research .
Q. How do stability studies inform storage conditions for long-term use?
Accelerated degradation studies (40°C/75% RH for 6 months) reveal sensitivity to light and humidity. Store at 4°C in amber vials under argon. LC-MS monitoring detects oxidation byproducts (e.g., N-oxide formation), similar to protocols for N-methyl-3-pyrrolidin-1-ylpropan-1-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
